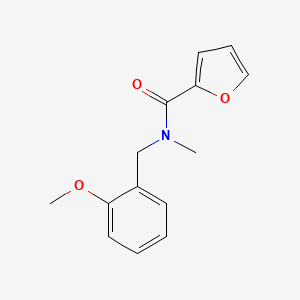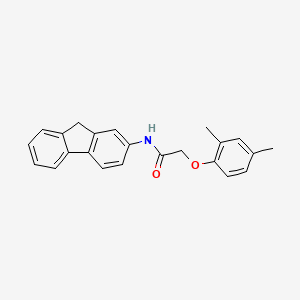![molecular formula C25H28N2O2 B5138915 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as an antidepressant but is now widely used as a recreational drug due to its stimulant properties. Despite being banned in many countries, BZP is still prevalent in the underground drug market.
作用機序
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine acts as a non-selective monoamine reuptake inhibitor, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also acts as a serotonin receptor agonist, stimulating the release of serotonin. These effects contribute to 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine's stimulant properties.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can lead to adverse effects such as anxiety, insomnia, and seizures. Long-term use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can lead to addiction and dependence.
実験室実験の利点と制限
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is a useful tool for studying the effects of monoamine neurotransmitters on behavior and cognition. It has been used in animal studies to investigate the mechanisms of drug addiction and to develop new treatments for addiction. However, the use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine in lab experiments is limited due to its potential for adverse effects and its status as a controlled substance.
将来の方向性
Future research on 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine should focus on developing safer and more effective treatments for neurodegenerative disorders. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine's potential for addiction and dependence should also be further studied to develop better treatments for drug addiction. Additionally, the effects of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine on the brain and behavior should be investigated to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, or 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine acts as a non-selective monoamine reuptake inhibitor and serotonin receptor agonist, contributing to its stimulant properties. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been shown to possess antidepressant, anxiolytic, and antipsychotic properties and has been investigated for its use in treating neurodegenerative disorders. However, the use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is limited due to its potential for adverse effects and its status as a controlled substance. Future research on 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine should focus on developing safer and more effective treatments for neurodegenerative disorders and drug addiction.
合成法
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can be synthesized by reacting 1-benzylpiperazine with 3-hydroxybenzyl chloride, followed by N-methylation with formaldehyde and sodium cyanoborohydride. This method yields 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine with a purity of 99%.
科学的研究の応用
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and antipsychotic properties. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its use in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been used in research to study the effects of dopamine and serotonin on behavior and cognition.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-28-25-13-6-5-12-24(25)27-16-14-26(15-17-27)19-22-10-7-11-23(18-22)29-20-21-8-3-2-4-9-21/h2-13,18H,14-17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMFQQRDEDWZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)

![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)

![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)

![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)

